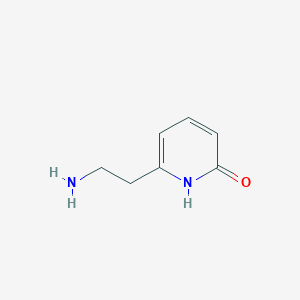

6-(2-Aminoethyl)pyridin-2(1H)-one

Descripción

Significance of Pyridin-2(1H)-one Derivatives in Heterocyclic Chemistry

Pyridin-2(1H)-one derivatives are of paramount importance in heterocyclic chemistry due to their facile synthesis and the broad spectrum of biological activities they exhibit. researchgate.netnih.gov These compounds serve as key intermediates in the synthesis of more complex heterocyclic systems. acs.org The inherent reactivity of the pyridone ring allows for functionalization at various positions, leading to a vast library of compounds with tailored properties. For instance, the presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the scaffold facilitates interactions with biological targets.

Research has demonstrated that modifications to the pyridin-2(1H)-one core can lead to compounds with a range of pharmacological effects. rsc.org The versatility of this scaffold is further highlighted by its use in the development of materials with interesting photophysical properties. mdpi.com

Overview of Research Trajectories for 6-(2-Aminoethyl)pyridin-2(1H)-one and Related Analogs

The specific analog, this compound, has garnered attention due to the presence of a flexible aminoethyl side chain. This feature provides an additional site for chemical modification and potential interactions with biological systems. Research into this compound and its analogs is multifaceted, encompassing synthetic methodology development and exploration of their potential applications.

The synthesis of 6-substituted pyridin-2(1H)-one derivatives often involves multi-step reaction sequences. For example, one common approach is the cyclization of appropriate acyclic precursors. acs.org The development of efficient and selective synthetic routes is a continuous area of investigation.

Research Findings on Pyridin-2(1H)-one Derivatives

The following table summarizes key research findings related to the synthesis and properties of various pyridin-2(1H)-one derivatives, illustrating the breadth of research in this area.

| Derivative Class | Synthetic Approach | Key Research Focus | Reference |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | One-pot, two-step catalytic synthesis | Investigation of anti-cancer bioactivity | rsc.orgnih.gov |

| 1,6-Diaryl pyridin-2(1H)-ones | Chan-Lam and Suzuki coupling reactions | Evaluation of antiproliferative activity | nih.gov |

| Pyridin-1(2H)-ylacrylates | Metal-free, three-component coupling | Study of fluorescent properties | mdpi.com |

| 6-Amino and 6-Ethoxy-2(1H)-pyridones | Reaction with diethyl ethoxymethylenemalonate | Development of efficient synthetic routes | researchgate.net |

Compound Information Table

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H10N2O |

|---|---|

Peso molecular |

138.17 g/mol |

Nombre IUPAC |

6-(2-aminoethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H10N2O/c8-5-4-6-2-1-3-7(10)9-6/h1-3H,4-5,8H2,(H,9,10) |

Clave InChI |

LTSWWWJXVRGBNB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=O)NC(=C1)CCN |

Origen del producto |

United States |

Chemical Modifications and Derivatization Strategies of 6 2 Aminoethyl Pyridin 2 1h One

N-Alkylation and N-Substitution Strategies

The nitrogen atom within the pyridin-2(1H)-one ring is a key site for derivatization. N-alkylation and N-substitution strategies introduce various groups at this position, significantly influencing the molecule's properties.

Research into related pyridinone structures demonstrates that modifications at the ring nitrogen are crucial for modulating biological activity. For instance, in a series of 1,6-diaryl pyridin-2(1H)-one analogs, different aryl groups were introduced at the N-1 position via Chan-Lam coupling, a copper-catalyzed cross-coupling reaction. nih.gov This highlights a viable synthetic route for creating diversity at this position. While this study does not use 6-(2-aminoethyl)pyridin-2(1H)-one as a starting scaffold, the principle of N-arylation is directly applicable.

Similarly, studies on other pyridinone-containing compounds, such as those designed as HIV-1 reverse transcriptase inhibitors, have explored the introduction of various substituents on the ring nitrogen. nih.govnih.gov These efforts underscore the importance of the N-1 position for establishing critical interactions with biological targets.

Table 1: Examples of N-Substitution on Pyridinone Scaffolds

| Parent Scaffold | N-1 Substituent Type | Synthetic Method | Significance | Reference |

|---|---|---|---|---|

| 1,6-diaryl pyridin-2(1H)-one | Aryl groups | Chan-Lam Coupling | Creates diversity for antiproliferative activity studies. | nih.gov |

| Pyridin-2(1H)-one | (2-hydroxyethoxy)methyl (HEPT analog) | Multi-step synthesis | Crucial for potent HIV-1 reverse transcriptase inhibition. | nih.gov |

Functionalization of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one ring itself offers several positions (C3, C4, C5) for functionalization, allowing for extensive structure-activity relationship (SAR) studies. Introducing substituents on the core can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.

Synthetic strategies for creating diversely substituted pyridin-2(1H)-ones are well-documented. nih.gov For example, a series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized to explore their anti-allodynic effects. nih.gov In this work, the 3-position was substituted with various aryl and heteroaryl moieties, while the 5-position was modified with different substituted phenylamino (B1219803) groups. nih.gov This dual functionalization highlights the chemical tractability of the pyridinone core and its importance in developing compounds with improved potency. nih.gov

Further research into pyridinone derivatives as anti-HIV agents showed that modifications at positions C3, C4, and C6 were critical for antiviral activity. frontiersin.org Docking studies of other pyridinone-based inhibitors have revealed that the pyridinone moiety makes important hydrogen bond interactions with target proteins, and substitutions on the ring can enhance these interactions. frontiersin.org For example, 4-(arylthio)-pyridin-2(1H)-ones with various substituents at the 3-, 5-, and 6-positions have been synthesized to create potent HIV-1 reverse transcriptase inhibitors. nih.gov

Table 2: Core Functionalization of Pyridin-2(1H)-one Derivatives

| Positions Modified | Substituents Introduced | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 3 and 5 | Aryl/heteroaryl and phenylamino groups | Pain (Allodynia) | Varying substitutions at these positions significantly improves anti-allodynic potency. | nih.gov |

| 3, 4, and 6 | Various substituents | Anti-HIV | Modifications at these positions were found to be crucial for antiviral activity. | frontiersin.org |

| 3, 4, 5, and 6 | Arylthio and other groups | Anti-HIV | Created potent and specific non-nucleoside reverse transcriptase inhibitors. | nih.gov |

Modifications of the Aminoethyl Side Chain

The 2-aminoethyl side chain at the C6 position is a critical pharmacophoric element, often mimicking the side chains of biogenic amines like histamine (B1213489). Modifications to this chain, including the terminal amino group and the ethyl linker, are a key strategy for refining biological activity and selectivity.

In related 2-aminopyridine (B139424) scaffolds, structural modifications of the tail amino functionality have been investigated to improve bioavailability and selectivity. nih.gov Strategies include varying the substitution on the terminal amine (from primary to tertiary amines or incorporating them into cyclic structures) and altering the length of the linker. nih.gov For instance, incorporating fluorine atoms into the side chain has been shown to increase lipophilicity and potentially enhance blood-brain barrier permeability. nih.gov

The synthesis of histamine analogues based on a pyrazole (B372694) scaffold, which is structurally related to pyridinone, also provides insights. arkat-usa.org In these studies, the aminoethyl side chain was acylated to produce N-acyl or N,N-dialkyl derivatives, demonstrating common chemical transformations applied to this functional group. arkat-usa.org These modifications can modulate the basicity and hydrogen-bonding capacity of the amino group, which is often crucial for receptor interaction.

Scaffold Hopping and Bioisosteric Replacements in Design

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry tactics to discover new lead structures or to improve the properties of existing ones. nih.govnih.gov These strategies involve replacing the central pyridin-2(1H)-one core with a different heterocyclic system (scaffold hopping) or substituting specific functional groups with others that have similar physical or chemical properties (bioisosterism). nih.govmdpi.com

Pyridone itself is considered a bioisosteric replacement for pyridine-N-oxide, which can improve metabolic stability. nih.gov Another example of bioisosteric replacement is the substitution of a hydroxyl group with a difluoromethyl (–CF2H) group. nih.gov In drug design, five- and six-membered heterocycles are frequently used as scaffolds, and switching between them is a common scaffold hopping approach. acs.org For instance, a pyridinone ring in one class of inhibitors was replaced with a fluorobenzene (B45895) ring, which maintained a key hydrogen-bonding interaction. acs.org

The pyridazine (B1198779) core is another heterocycle of high interest in medicinal chemistry, and its derivatives are sometimes considered bioisosteres of pyridines. mdpi.comacs.org This suggests that replacing the pyridinone ring in this compound with a pyridazinone or other related heterocyclic scaffold could be a viable strategy for generating novel chemical entities with potentially improved properties. nih.gov

Table 3: Bioisosteric Replacements Relevant to the Pyridinone Scaffold

| Original Group/Scaffold | Bioisosteric Replacement | Rationale/Advantage | Reference |

|---|---|---|---|

| Pyridine-N-oxide | Pyridone | Improves metabolic stability and bioavailability. | nih.gov |

| Hydroxyl group (-OH) | Difluoromethyl group (-CF2H) | Mimics electronic properties while potentially improving metabolic stability. | nih.gov |

| Pyridone | Fluorobenzene | Can maintain key hydrogen bonding interactions with the target. | acs.org |

| Carboxylic Acid | Various heterocycles (e.g., picolinic acid isosteres) | Mitigates issues with lipophilicity or acidity while retaining metal-binding ability. | nih.gov |

Combinatorial Synthesis Approaches for Analog Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is essential for efficient lead optimization. Applying these techniques to the this compound scaffold allows for the systematic exploration of substitutions at its various functionalization points.

The synthesis of diversely substituted pyridin-2(1H)-ones for SAR studies exemplifies a combinatorial approach in practice. nih.govnih.gov By using a common intermediate and reacting it with a variety of building blocks, a library of analogs can be generated. For example, a multi-component, one-pot reaction was developed for the efficient synthesis of a variety of 2-aminopyridine derivatives using enaminones as key precursors. nih.gov This method allows for the rapid generation of a library by varying the enaminone, the nitrile-containing component, and a primary amine. nih.gov

Dynamic combinatorial chemistry is another advanced approach where library members are in equilibrium, allowing the system to self-select for the best binder to a biological target. nih.gov While not directly reported for this compound, the principles are applicable. The synthesis of pyridazinone libraries, inspired by natural products, has been achieved through microscale derivatization, allowing for the creation of numerous analogs from a limited amount of a core scaffold. acs.org Such strategies could be adapted to generate extensive libraries of this compound derivatives to explore a wide chemical space efficiently.

Advanced Spectroscopic and Structural Characterization of 6 2 Aminoethyl Pyridin 2 1h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 6-(2-Aminoethyl)pyridin-2(1H)-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the chemical environment, connectivity, and stereochemistry of the molecule can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule.

In the ¹H NMR spectrum of a pyridin-2(1H)-one analog like 4-hydroxy-6-methylpyridin-2(1H)-one, distinct signals are observed for the protons on the pyridine (B92270) ring, the methyl group, and the hydroxyl and amine protons. For instance, the ring protons (H-3 and H-5) appear as singlets at approximately 5.59 ppm and 5.34 ppm, respectively, while the methyl protons at the C-6 position show a singlet around 2.07 ppm. nih.govresearchgate.net The NH proton of the pyridinone ring is typically observed as a broad singlet at a downfield chemical shift, around 10.99 ppm, due to its acidic nature. nih.govresearchgate.net For the target molecule, this compound, one would expect to see signals for the ethyl chain protons, likely as two triplets, in addition to the characteristic pyridinone ring protons.

The ¹³C NMR spectrum provides information on the carbon framework. In pyridine itself, the carbon atoms adjacent to the nitrogen (C2/C6) are deshielded and appear at approximately 150 ppm, while the C3/C5 carbons are found around 124 ppm and the C4 carbon at about 136 ppm. testbook.com For pyridin-2(1H)-one analogs, the carbonyl carbon (C-2) is highly deshielded, appearing around 167.6 ppm in 4-hydroxy-6-methylpyridin-2(1H)-one. nih.govresearchgate.net The other ring carbons appear at distinct chemical shifts, for example, C-6 at 145.9 ppm, C-3 at 98.2 ppm, and C-5 at 95.7 ppm in the same analog. nih.govresearchgate.net The methyl carbon provides a signal at approximately 18.5 ppm. nih.govresearchgate.net In this compound, the two carbons of the aminoethyl side chain would also give rise to distinct signals.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridin-2(1H)-one Analogs

| Compound | Nucleus | Chemical Shift (δ, ppm) and Assignment | Reference |

|---|---|---|---|

| 4-Hydroxy-6-methylpyridin-2(1H)-one | ¹H NMR | 10.99 (s, NH-1), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), 2.07 (s, CH₃) | nih.govresearchgate.net |

| ¹³C NMR | 167.6 (C=O), 164.8 (C-4), 145.9 (C-6), 98.2 (C-3), 95.7 (C-5), 18.5 (CH₃) | nih.govresearchgate.net | |

| 2-Amino-6-methylpyridine | ¹H NMR | 7.29 (t, H-4), 6.48 (d, H-5), 6.28 (d, H-3), 4.6 (s, NH₂), 2.36 (s, CH₃) | chemicalbook.com |

| ¹³C NMR | Data for analogs suggest C-2 at ~156 ppm, C-6 at ~148 ppm, C-4 at ~138 ppm. | rsc.org |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of this compound.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms. columbia.edulibretexts.org This experiment is significantly more sensitive than a standard ¹³C NMR. columbia.edu In an HSQC spectrum of the target molecule, cross-peaks would connect the signals of the pyridinone ring protons (H-3, H-4, H-5) to their corresponding carbon atoms (C-3, C-4, C-5) and the protons of the ethyl chain to their respective carbons. This allows for the direct mapping of the proton and carbon skeletons. libretexts.orgcolumbia.edu

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.

The FTIR spectrum of a pyridin-2(1H)-one derivative is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1640-1660 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration of the pyridinone ring and the primary amine in the side chain would appear as bands in the range of 3200–3500 cm⁻¹. researchgate.net C-H stretching vibrations from the aromatic ring and the ethyl side chain are expected around 2800–3100 cm⁻¹. nih.govresearchgate.net Other characteristic bands include C=C and C-N stretching vibrations within the pyridine ring. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. In related heterocyclic compounds, C-H stretching modes are observed above 3000 cm⁻¹, while ring breathing and stretching modes appear in the fingerprint region below 1600 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Pyridin-2(1H)-one Analogs

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| N-H Stretching | 3200 - 3500 | FTIR | researchgate.net |

| C-H Stretching (Aromatic/Aliphatic) | 2800 - 3100 | FTIR | nih.govresearchgate.net |

| C=O Stretching (Amide) | 1640 - 1660 | FTIR | nih.govresearchgate.net |

| C=C / C-N Ring Stretching | 1400 - 1600 | FTIR/Raman | researchgate.netresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (HRMS, MALDI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₁₀N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is approximately 139.0866 Da. Experimental HRMS data for related N-aryl-pyridin-2-amine analogs confirm the ability of this technique to verify the elemental composition with high precision. rsc.org

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can elucidate the structure. For the isomeric compound 2-(2-aminoethyl)pyridine (B145717), a common fragment ion is observed at m/z 106.06, corresponding to the loss of the terminal amine group (CH₂NH₂). nih.gov A similar fragmentation pathway would be expected for this compound, involving cleavage of the ethyl side chain.

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) analyzer is another MS technique, particularly useful for analyzing non-volatile and thermally labile molecules. While often used for larger biomolecules, it can be applied to synthetic small molecules to determine their molecular weight. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 3: Representative Crystal Data for a Pyridin-2(1H)-one Analog

| Parameter | Value for 4-Hydroxy-6-methylpyridin-2(1H)-one | Reference |

|---|---|---|

| Chemical Formula | C₆H₇NO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key H-Bond (N-H···O) | 2.8349 Å | nih.gov |

| Key H-Bond (O-H···O) | 2.6086 Å | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The pyridin-2(1H)-one core contains a chromophore that gives rise to characteristic UV absorptions. For the parent compound, 2(1H)-pyridinone, absorption maxima are observed in the UV region, which are attributed to π → π* and n → π* electronic transitions. nist.gov The exact position and intensity of these bands are sensitive to substitution on the ring and the solvent used. For example, 2(1H)-pyridinethione, an analog, shows absorption maxima around 280 nm and 360 nm. nist.gov Similarly, other pyridine derivatives show absorption maxima in the 200-280 nm range. researchgate.netsielc.com For this compound, it is expected that the UV-Vis spectrum would be dominated by the electronic transitions of the pyridinone ring system.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

For instance, a DFT study on other pyridine (B92270) derivatives has shown how different substituents can influence the geometry of the pyridine ring. researchgate.net The electronic structure, including the distribution of electron density, can also be visualized through molecular electrostatic potential (MEP) maps, which identify the regions of a molecule that are rich or poor in electrons. These maps are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.net While specific data for 6-(2-Aminoethyl)pyridin-2(1H)-one is not available, such studies on similar compounds lay the groundwork for predicting its structural and electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity. nih.gov

In studies of various pyridine derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies. researchgate.net These analyses reveal how the electronic properties and reactivity of the pyridine scaffold are modulated by different functional groups. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap. researchgate.net This type of analysis would be invaluable for understanding the reactivity of the aminoethyl and pyridinone moieties in this compound.

Table 1: Illustrative HOMO-LUMO Energies and Related Parameters for a Pyridine Derivative (Data from a study on a related compound)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and based on findings for other pyridine derivatives, not this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule, which is its ability to adopt different shapes. A study on cyclopentanepyridinone derivatives utilized MD simulations to understand the flexibility of the side chain, which is crucial for its interaction within the binding pocket of a biological target. researchgate.net

For this compound, the ethylamine (B1201723) side chain has rotational freedom, allowing the molecule to exist in various conformations. MD simulations could predict the most stable conformations in different environments, such as in an aqueous solution or within a protein's active site. Understanding the conformational landscape is essential for predicting how the molecule will bind to a target protein. A tutorial on MD simulations of pyridone crystals also highlights the utility of this technique in studying molecular behavior in a condensed phase. researchgate.net

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. Several studies have performed molecular docking on pyridine and pyridinone derivatives to investigate their potential as inhibitors of various enzymes. researchgate.netmdpi.comnih.govnih.gov

For example, docking studies on novel pyridone-based derivatives have shown their potential to bind to the ATP binding cleft of kinases, acting as inhibitors. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. In the case of this compound, the pyridinone ring and the aminoethyl side chain can potentially form multiple hydrogen bonds and other interactions with a target protein.

Following molecular docking, the strength of the interaction between the ligand and the target can be estimated by calculating the binding energy. A more negative binding energy indicates a more stable complex and a higher binding affinity. In studies of various pyridine derivatives, binding energies are calculated to rank potential inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for Pyridine Derivatives Against a Protein Target (Data from studies on related compounds)

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyridine Derivative A | Kinase 1 | -8.5 | Lys78, Glu95, Leu150 |

| Pyridinone Derivative B | Protease 1 | -9.2 | Asp25, Gly27, Ile50 |

| Pyridine-Pyrazole Hybrid C | GlcN-6-P synthase | -7.8 | Thr401, Ser402, His504 |

Note: The data in this table is for illustrative purposes and is based on findings for other pyridine and pyridinone derivatives, not this compound. The specific targets and residues are examples from the literature on these related compounds. nih.govnih.gov

Prediction of Spectroscopic Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as a powerful tool for predicting the spectroscopic properties of molecules. While specific computational studies dedicated solely to this compound are not extensively available in the current body of literature, the principles and methodologies for such predictions are well-established. By examining computational work on analogous pyridin-2(1H)-one derivatives and related heterocyclic compounds, we can understand the expected spectroscopic characteristics of this compound. These theoretical calculations are invaluable for structural elucidation, complementing experimental data by providing insights into the electronic structure and vibrational modes of the molecule.

The prediction of spectroscopic properties typically involves optimizing the molecular geometry of the compound in a simulated environment, often in the gas phase or in a solvent continuum model. Following geometry optimization, various spectroscopic parameters can be calculated. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts are predicted by calculating the magnetic shielding tensors of the nuclei. Infrared (IR) and Raman spectra are simulated by computing the vibrational frequencies and intensities, which correspond to the different vibrational modes of the molecule. Electronic transitions, observed in Ultraviolet-Visible (UV-Vis) spectroscopy, are predicted using time-dependent DFT (TD-DFT) calculations.

Research on related pyridinone structures demonstrates the utility of these computational approaches. For example, studies on substituted pyridin-2(1H)-one derivatives have successfully employed DFT methods, such as B3LYP with various basis sets, to predict their spectroscopic and electronic properties. nih.gov These studies often show a good correlation between the calculated and experimentally determined spectra, which validates the computational models used. The insights gained from these computational investigations are crucial for understanding the structure-property relationships within this class of compounds.

Predicted NMR Spectra

The prediction of ¹H and ¹³C NMR spectra through computational methods is a cornerstone of modern chemical analysis. For a molecule like this compound, DFT calculations can provide theoretical chemical shifts that aid in the assignment of experimental spectra. The process involves calculating the isotropic magnetic shielding constants for each nucleus and then referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

While specific predicted NMR data for this compound is not readily found, studies on similar structures, such as substituted pyridazin-3(2H)-ones, offer a glimpse into the type of data that can be generated. nih.gov For instance, in a computational investigation of a pyridazinone derivative, the calculated ¹H and ¹³C NMR chemical shifts were found to be in good agreement with the experimental values. nih.gov The following tables represent hypothetical predicted NMR data for this compound, based on the analysis of related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.2 - 6.4 | d |

| H-4 | 7.2 - 7.4 | t |

| H-5 | 6.0 - 6.2 | d |

| -CH₂- (ethyl) | 2.8 - 3.0 | t |

| -CH₂- (ethyl) | 3.1 - 3.3 | t |

| -NH₂ | 1.5 - 2.5 | br s |

| N-H (ring) | 11.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 163 - 165 |

| C-3 | 105 - 107 |

| C-4 | 138 - 140 |

| C-5 | 104 - 106 |

| C-6 | 150 - 152 |

| -CH₂- (ethyl) | 38 - 40 |

| -CH₂- (ethyl) | 42 - 44 |

Note: The predicted chemical shift values are estimates based on computational studies of analogous compounds and may vary depending on the specific computational method and basis set used.

Predicted IR and Raman Spectra

Computational methods are also employed to predict the vibrational spectra (IR and Raman) of molecules. These predictions are based on the calculation of the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

For this compound, the predicted IR spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include the N-H stretching of the amine and the pyridinone ring, the C=O stretching of the lactam group, C=C and C-N stretching vibrations of the ring, and the various bending modes of the ethylamino side chain.

A hypothetical representation of the key predicted vibrational frequencies for this compound is provided in the table below, drawing parallels from computational studies on related heterocyclic systems.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (pyridinone) | 3400 - 3500 |

| N-H stretch (amine) | 3300 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=O stretch | 1650 - 1670 |

| C=C/C=N stretch (ring) | 1550 - 1620 |

| N-H bend (amine) | 1580 - 1610 |

| C-N stretch | 1200 - 1300 |

Note: These are predicted values and are typically subject to scaling factors for better agreement with experimental data.

Predicted UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions associated with the pyridinone ring and the lone pairs on the nitrogen and oxygen atoms. The exact position of the absorption maxima would be influenced by the solvent environment, which can be modeled computationally using various solvent models.

Based on computational studies of similar aromatic and heterocyclic compounds, the predicted UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) are presented in the hypothetical table below.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π→π | 220 - 240 | > 0.1 |

| π→π | 280 - 300 | > 0.1 |

| n→π* | 320 - 340 | < 0.01 |

Note: The predicted λmax values and oscillator strengths are illustrative and depend on the level of theory, basis set, and solvent model employed in the calculation.

Mechanistic Investigations of Biological Interactions and Activities

Enzyme Inhibition Mechanisms of Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives have demonstrated significant inhibitory activity against a variety of enzymes. Their efficacy stems from specific interactions with enzyme active sites and favorable binding kinetics and thermodynamics.

Reverse Transcriptase:

Pyridin-2(1H)-one derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govacs.org These compounds bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, known as the non-nucleoside inhibitor binding pocket (NNIBP). acs.org This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its function. The interaction is noncompetitive with respect to deoxynucleotide triphosphates. nih.gov

The potency of these inhibitors is influenced by the primary structure of the template RNA. nih.gov For instance, the IC50 values for the pyridinone inhibitor L-696,229 were found to vary depending on the template sequence. nih.gov X-ray crystallography studies have revealed that the pyridinone ring can form a critical hydrogen bond with the lysine (B10760008) residue at position 101 (K101) in the NNIBP, which is crucial for strong binding and activity against various HIV strains. nih.gov To counter drug resistance arising from mutations in the NNIBP, strategies have focused on designing flexible pyridinone derivatives that can adapt to changes in the binding site and enhance interactions with more conserved residues like Phe227, Trp229, and Leu234. acs.org

Endonucleases:

Certain pyridin-2(1H)-one derivatives, particularly those with a 3-hydroxy substituent, have been identified as inhibitors of influenza PA endonuclease. nih.gov The endonuclease active site contains a dinuclear metal center, typically with Mn²⁺ or Mg²⁺ ions. nih.gov The 3-hydroxypyridin-2(1H)-one scaffold acts as a chelating ligand, binding to these metal ions and inhibiting the enzyme's activity. nih.gov The group II intron endonuclease, which is a ribonucleoprotein, recognizes its DNA target site through cooperative actions of both its protein and RNA components. nih.gov The protein component initiates recognition by binding to specific bases in the major groove of the DNA, which then facilitates DNA unwinding and allows the intron RNA to base-pair for reverse splicing. nih.gov

Alkaline Phosphatase:

Alkaline phosphatases are metalloenzymes containing two Zn²⁺ ions and one Mg²⁺ ion in their active sites, which are essential for their catalytic activity. nih.gov While direct inhibition of alkaline phosphatase by 6-(2-aminoethyl)pyridin-2(1H)-one itself is not extensively documented, related heterocyclic structures like nih.govnih.gov-naphthyridine derivatives have been shown to inhibit this enzyme. nih.gov The binding of inhibitors to alkaline phosphatase can induce small structural changes in the enzyme. For example, the interaction of phosphate (B84403) with alkaline phosphatase causes minor distortions in the peptide backbone. nih.gov

Kinetic studies of pyridinone inhibitors of HIV-1 reverse transcriptase have revealed slow-binding characteristics. nih.gov This property was utilized to determine the apparent equilibrium constant for the dissociation of the enzyme-inhibitor complex. For the inhibitor L-696,229, the dissociation constant (Kd) was estimated to be 400 nM. nih.gov

Thermodynamic investigations using isothermal titration calorimetry (ITC) have provided insights into the binding of pyridin-2(1H)-one derivatives to their target enzymes. nih.gov For instance, an inhibitor of the Mycobacterium tuberculosis OPRT enzyme showed a good fit in the enzyme's binding pocket. nih.gov However, it was noted that some derivatives might have unfavorable entropic contributions, which could be detrimental to their pharmaceutical development. nih.gov Thermodynamic and kinetic studies on the binding of H₂ and N₂ to bimetallic nickel-group 13 complexes have also been conducted, providing a framework for understanding small molecule binding to metal centers, which is relevant for metalloenzyme inhibitors. ornl.gov

Molecular Interactions with Receptor Targets

The binding affinity and specificity of pyridin-2(1H)-one derivatives are governed by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen bonds are a critical feature of the interaction between pyridin-2(1H)-one derivatives and their biological targets. The pyridinone scaffold itself possesses both hydrogen bond donors and acceptors, allowing for versatile interactions. nih.gov

In the context of HIV-1 reverse transcriptase inhibition, the N-1-H of the pyridinone ring forms a crucial hydrogen bond with the main chain carbonyl of the K101 residue in the NNIBP. nih.gov The aminoethyl side chain of the title compound also presents opportunities for hydrogen bonding. In a broader context of related heterocyclic compounds, intermolecular N-H···N and N-H···O hydrogen bonds are commonly observed in their crystal structures, leading to the formation of chains, cyclic tetramers, and other supramolecular assemblies. acs.orgnih.govnih.gov For example, in the crystal structure of a cyclopentanepyridinone derivative, an intermolecular hydrogen bond with a distance of 1.919 Å was observed. acs.org The ability to form these networks is a key determinant of binding affinity.

Hydrophobic interactions also play a crucial role, particularly in the hydrophobic pocket of reverse transcriptase. nih.govnih.gov The design of pyridinone derivatives often involves the incorporation of various aryl and alkyl groups to optimize these hydrophobic contacts and enhance inhibitory potency. acs.orgnih.gov The interplay between hydrogen bonding, π-π stacking, and hydrophobic interactions is essential for the stable and specific binding of these inhibitors. acs.orgresearchgate.net Theoretical and experimental studies on polyaromatic hydrocarbons provide a fundamental understanding of the nature of π-π stacking interactions. rsc.org

Cellular Pathway Modulation at the Molecular Level (e.g., glucose metabolism alteration)

The biological activities of pyridin-2(1H)-one derivatives extend to the modulation of cellular pathways at the molecular level. For instance, some derivatives have been investigated for their potential to regulate glucose metabolism. Quinolone-based hydrazones, which share structural similarities in terms of being heterocyclic compounds, have been shown to target key enzymes in carbohydrate metabolism like α-amylase and α-glucosidase. acs.org Their inhibitory activity is attributed to interactions such as hydrogen bonding and π-π stacking with key residues in the enzyme active sites. acs.org

Furthermore, certain 1,5-disubstituted-pyridin-2(1H)-one derivatives have been identified as regulators of the eukaryotic translation initiation factor 3a (eIF3a). nih.gov By suppressing eIF3a, these compounds can inhibit translation initiation, a critical step in protein synthesis, which is a potential mechanism for their observed anti-cancer activity. nih.gov The ability of pyridinone derivatives to modulate such fundamental cellular processes highlights their potential as versatile therapeutic agents.

Interactive Data Tables

Table 1: Enzyme Inhibition by Pyridin-2(1H)-one Derivatives

| Derivative/Compound | Target Enzyme | Inhibition Mechanism | Key Interactions | IC50/Kd | Reference |

| L-696,229 | HIV-1 Reverse Transcriptase | Noncompetitive, slow-binding | Hydrogen bonding with K101 | 20-200 nM (IC50), 400 nM (Kd) | nih.govnih.gov |

| 5-chloro-3-hydroxypyridin-2(1H)-one | Influenza PA Endonuclease | Metal chelation | Binds to dinuclear metal center | - | nih.gov |

| 3'-acrylonitrile-substituted analog | HIV-1 Reverse Transcriptase Mutant Strains | NNRTI | Hydrogen bond with K101 | Nanomolar range | nih.gov |

| 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one | eIF3a | Suppression of translation initiation | - | 0.13 mM | nih.gov |

Table 2: Molecular Interactions of Pyridin-2(1H)-one Derivatives

| Interaction Type | Interacting Groups | Biological Target/Context | Significance | Reference |

| Hydrogen Bonding | Pyridinone N-1-H and K101 carbonyl | HIV-1 Reverse Transcriptase | Crucial for strong binding and inhibitory activity | nih.gov |

| Hydrogen Bonding | Aminoethyl group | General receptor interactions | Potential for enhanced binding affinity | nih.gov |

| π-π Stacking | Pyridinone ring and aromatic residues (e.g., Tyr181, Tyr188) | HIV-1 Reverse Transcriptase | Contributes to binding stability; loss leads to resistance | acs.org |

| Hydrophobic Interactions | Alkyl/aryl substituents and hydrophobic pocket | HIV-1 Reverse Transcriptase | Optimizes binding within the NNIBP | acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies in Mechanistic Context

The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding its biological interactions and for the rational design of new, more potent derivatives. While specific and extensive SAR studies on this exact molecule are not widely published, a comprehensive analysis can be inferred from the broader class of pyridin-2(1H)-one derivatives. These studies highlight the key structural features that are essential for their biological activities.

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For the this compound scaffold, the key pharmacophoric elements can be identified as the pyridinone ring itself and the flexible aminoethyl side chain.

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. nih.gov Its key features include:

A Hydrogen Bond Donor/Acceptor System: The endocyclic amide within the pyridinone ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This arrangement is critical for forming specific interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov

Aromatic/Planar Character: The relative planarity of the pyridinone ring allows for potential π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a protein's binding pocket. acs.org

Dipole Moment: The carbonyl group creates a significant dipole moment, which can be important for orientation within a binding site and for electrostatic interactions.

The 6-(2-aminoethyl) side chain introduces several important pharmacophoric features:

Basic Amino Group: The primary amine is typically protonated at physiological pH, resulting in a positively charged ammonium (B1175870) group. This cationic center can form strong ionic interactions or salt bridges with acidic amino acid residues such as aspartate and glutamate.

Flexible Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the terminal amino group to orient itself optimally to interact with its target residue within the binding site. The length of this linker can be a critical determinant of activity.

A general pharmacophore model for this class of compounds would therefore include a hydrogen bond donor/acceptor unit on the pyridinone ring and a cationic center positioned at a specific distance and orientation from the ring, as dictated by the ethyl linker.

The biological activity of pyridin-2(1H)-one derivatives can be significantly modulated by the nature and position of substituents on the pyridinone ring and modifications to the side chain.

Substituents on the Pyridinone Ring: Studies on various pyridinone derivatives have shown that substitutions at positions 3, 4, and 5 can have a profound impact on activity. For instance, in the context of anti-HIV agents, modifications at positions 3 and 4 of the pyridinone ring were found to be crucial for antiviral activity. nih.gov A review of pyridine (B92270) derivatives highlighted that the presence and positions of hydroxyl (-OH), methoxy (B1213986) (-OMe), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov

For 6-substituted pyridin-2(1H)-ones, the substituent at the 6-position often plays a key role in determining potency and selectivity. In a series of 1,6-diaryl pyridin-2(1H)-one analogs, the nature of the aryl group at the 6-position significantly influenced their antiproliferative activity against tumor cell lines. nih.gov This suggests that the region of the binding pocket that accommodates the 6-substituent is a critical interaction zone.

Modifications to the 6-(2-Aminoethyl) Side Chain: The aminoethyl side chain is a key point for modification to explore the SAR. Key parameters that can be varied include:

Chain Length: Altering the length of the alkyl chain (e.g., from ethyl to propyl or butyl) would change the distance between the pyridinone core and the basic amino group, which could either improve or diminish the interaction with the target.

Basicity of the Amino Group: Replacing the primary amine with a secondary or tertiary amine would alter the basicity and the hydrogen bonding capacity of the side chain, thereby influencing its interaction with the biological target.

Substitution on the Amino Group: Introducing substituents on the nitrogen atom can impact steric hindrance and lipophilicity, which in turn can affect binding affinity and cell permeability.

The table below summarizes the hypothetical effects of various substitutions on the activity of this compound, based on general principles of medicinal chemistry and SAR studies of related pyridinone compounds.

| Modification | Position | Substituent Type | Potential Effect on Activity | Rationale |

| Pyridinone Ring | 3 or 5 | Small, polar (e.g., -OH, -NH2) | Increase | May introduce additional hydrogen bonding interactions. nih.gov |

| Pyridinone Ring | 3 or 5 | Bulky, non-polar | Decrease | Could cause steric clashes within the binding site. nih.gov |

| Aminoethyl Chain | Nitrogen | Alkylation (e.g., -CH3) | Variable | May increase lipophilicity but could introduce steric hindrance or alter hydrogen bonding. |

| Aminoethyl Chain | Ethyl Linker | Lengthening or shortening | Variable | Alters the distance to the cationic center, affecting optimal positioning. |

Role As a Chemical Building Block and Scaffold in Organic Synthesis

Precursor for Complex Heterocyclic Systems

The bifunctional nature of 6-(2-Aminoethyl)pyridin-2(1H)-one, possessing both a reactive pyridinone core and a primary amine, makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. The primary amino group on the ethyl side chain can readily undergo a variety of classical amine reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions allow for the elaboration of the side chain, which can then participate in intramolecular cyclization reactions with the pyridinone ring or substituents on it.

Furthermore, the 2-pyridinone ring system itself is a versatile intermediate. It can participate in cycloaddition reactions, and the ring nitrogen and carbonyl group can influence the reactivity of the ring carbons, facilitating substitutions or condensations. For instance, β-enamino esters, which share some structural similarities, are known to be versatile starting materials for nitrogen-containing heterocycles like pyrazolones and pyridinones. nih.gov The reaction of the amino group with binucleophiles can lead to the formation of new heterocyclic rings fused to or substituted on the parent scaffold. This strategy is a common approach for generating molecular diversity and synthesizing novel polycyclic compounds. clockss.org

Below is a table summarizing the potential reactions of the compound's functional groups for synthesizing complex heterocycles.

| Functional Group | Reaction Type | Potential Products |

| Primary Amine (-NH₂) | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Condensation (with aldehydes/ketones) | Imines (Schiff bases) | |

| Michael Addition | β-Amino carbonyl compounds | |

| 2-Pyridinone Ring | N-Alkylation/N-Arylation | N-Substituted Pyridinones |

| Cycloaddition (e.g., Diels-Alder) | Fused polycyclic systems | |

| Condensation at active positions | Annulated heterocyclic systems |

Integration into Natural Product Synthesis

While the aminoethylpyridine framework is a component of various synthetic molecules of interest, a direct application of this compound as a starting material or key intermediate in the total synthesis of specific natural products is not prominently documented in a review of available literature. However, the pyridine (B92270) scaffold is a core component of many natural products, such as the ergot alkaloid xylanigripone A. nih.gov The synthesis of such complex molecules often relies on the construction of highly substituted pyridine rings, demonstrating the importance of functionalized pyridine precursors in this field. nih.gov

Application in Supramolecular Chemistry and Molecular Recognition

The structure of this compound is well-suited for applications in supramolecular chemistry and molecular recognition due to its capacity for forming multiple hydrogen bonds. The 2-pyridinone moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). Simultaneously, the primary amine of the ethylamino side chain provides two additional hydrogen bond donor sites.

This array of hydrogen bonding sites allows the molecule to engage in self-assembly, forming well-ordered supramolecular structures like chains or sheets. nih.gov It can also act as a receptor for anionic or neutral guest molecules that have complementary hydrogen bond acceptor and donor sites. The ability of pyridine-based scaffolds to act as hydrogen-bond acceptors has been quantified, confirming their role in molecular interactions. nsf.gov For example, related ligands like 4-(2-aminoethyl)pyridine (B79904) have been successfully used to construct one-dimensional coordination polymers with metal ions, where the ligand bridges metal centers, showcasing the utility of the aminoethylpyridine framework in building extended supramolecular networks. researchgate.net

The hydrogen bonding capabilities are summarized in the table below:

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

| Pyridinone N-H | Donor | Binds to electron-rich atoms (O, N) |

| Pyridinone C=O | Acceptor | Binds to electron-poor hydrogens (e.g., from amides, alcohols) |

| Amino -NH₂ | Donor | Binds to electron-rich atoms (O, N) |

Design of Functional Molecular Scaffolds

The inherent structure of this compound makes it an excellent molecular scaffold for the design of functional molecules. A scaffold provides a core structure onto which various functional groups can be appended to achieve a specific purpose, such as sensing, catalysis, or therapeutic action. nih.govresearchgate.net

The 2-pyridinone ring provides a rigid and predictable platform. The aminoethyl side chain offers a flexible linker and a key point for derivatization, separate from the ring. This separation allows for the independent tuning of properties. For instance, functional groups for molecular recognition or signaling (e.g., fluorophores) could be attached to the amine, while the pyridinone ring could be modified to adjust solubility or electronic properties.

A compelling example of this design principle is seen in related 2,6-disubstituted pyridine scaffolds. nih.govresearchgate.net In these systems, two anilinoethynyl arms are attached to a central pyridine ring. The anilines are further functionalized with urea (B33335) groups that act as anion binding sites. The resulting molecules function as fluorescent sensors, where anion binding induces a measurable change in the fluorescence output. nih.govresearchgate.net This demonstrates how the pyridine core can serve as a platform for creating sophisticated functional systems. The this compound scaffold offers similar potential for developing novel sensors, catalysts, or biologically active agents through targeted functionalization.

| Scaffold Component | Role | Potential for Functionalization |

| 2-Pyridinone Core | Rigid Platform | Substitution on the ring to tune electronic properties and solubility. |

| Aminoethyl Side Chain | Flexible Linker & Reactive Site | Attachment of signaling units, binding groups, or other molecular fragments. |

Coordination Chemistry of 6 2 Aminoethyl Pyridin 2 1h One and Its Analogs

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 6-(2-aminoethyl)pyridin-2(1H)-one and its analogs typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, the synthesis of a lead iodide hybrid with the closely related ligand 2-(2-aminoethyl)pyridine (B145717) (2-AEP) was achieved by reacting 2-AEP with hydroiodic acid to form the (2-AEP)I salt, which was then combined with lead iodide in DMF. biointerfaceresearch.com Similarly, one-dimensional polymeric complexes of zinc and copper with 4-(2-aminoethyl)pyridine (B79904) were synthesized through the reaction of the ligand with metal salts and tetracyanometallates in an aqueous solution. nih.gov

For pyridone-containing ligands, complexes are often prepared by reacting the ligand with metal precursors in organic solvents. For example, an iron(II) complex with a 6-methyl-2-pyridonate ligand was obtained from the reaction of sodium 6-methyl-2-pyridonate with an iron carbonyl halide complex. rsc.org The synthesis of palladium(II) complexes with 2-hydrazinopyridine (B147025), another analog, involved a two-step process where Na₂PdCl₄ was first reacted with 2-hydrazinopyridine, followed by the addition of a secondary ligand like oxalate (B1200264) or malonate. biointerfaceresearch.com

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination mode of the ligand. For instance, in complexes of 4-amino-2-hydroxy pyridine (B92270), coordination through the imine nitrogen and the hydroxyl group is inferred from shifts in the respective IR bands. researchgate.net For palladium complexes of 2-hydrazinopyridine, the involvement of the pyridyl ring in coordination was confirmed by the observation of in-plane and out-of-plane ring deformations in the IR spectrum. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the ligand environment in diamagnetic complexes. For paramagnetic complexes, techniques like Evans NMR magnetic susceptibility measurements are employed to determine the electronic state of the metal ion, as demonstrated for amino-pyridine iron(II) complexes. Current time information in Bangalore, IN.

Table 1: Selected Metal Complexes of this compound Analogs and their Characterization Methods

| Complex | Ligand | Metal Ion | Characterization Methods | Reference |

|---|---|---|---|---|

| (2-AEP)₂PbI₄ | 2-(2-Aminoethyl)pyridine | Pb(II) | Single-Crystal X-ray Diffraction, NMR | biointerfaceresearch.com |

| [Zn(NH₃)(μ-4aepy)Ni(μ-CN)(CN)₃]n | 4-(2-Aminoethyl)pyridine | Zn(II), Ni(II) | Single-Crystal X-ray Diffraction, IR, Raman, TGA | nih.gov |

| [Fe(CO)₃(PPh₃)(6-methyl-2-pyridonate)] | 6-Methyl-2-pyridonate | Fe(II) | Single-Crystal X-ray Diffraction, IR | rsc.org |

| [Pd(hzpy)(ox)] | 2-Hydrazinopyridine | Pd(II) | IR, TGA, DFT | biointerfaceresearch.com |

Ligand Binding Modes and Coordination Geometries

This compound is a potentially tridentate ligand, capable of coordinating to a metal center through the pyridinone nitrogen, the pyridinone oxygen, and the nitrogen of the aminoethyl side chain. The specific binding mode depends on the tautomeric form of the ligand and the nature of the metal ion.

In its deprotonated pyridonate form, the ligand can act as a bidentate N,O-chelating agent, forming a stable five-membered ring with the metal ion. This κ²-N,O coordination has been observed in an iron(II) complex with a 6-methyl-2-pyridonate ligand. rsc.org The aminoethyl group can then coordinate to the same metal center or bridge to an adjacent metal, leading to the formation of polynuclear or polymeric structures.

Alternatively, the ligand can coordinate in a monodentate fashion through the pyridine nitrogen, which is a common binding mode for simple pyridine derivatives. pvpcollegepatoda.org However, the presence of the additional donor groups makes chelation more likely. The aminoethyl side chain can also participate in chelation with the pyridine nitrogen, forming a five-membered ring, a mode observed in numerous complexes of 2-(2-aminoethyl)pyridine.

The coordination of these ligands can result in various geometries around the metal center. Octahedral geometry is common, as seen in complexes with 4-amino-2-hydroxy pyridine, where two ligands coordinate to the metal ion in a 1:2 ratio. researchgate.net In the case of the 2D lead iodide hybrid with 2-(2-aminoethyl)pyridine, the lead center is also in an octahedral environment. biointerfaceresearch.com Distorted geometries, such as square pyramidal and trigonal bipyramidal, are also observed, particularly in five-coordinate complexes. nih.govrsc.org For instance, copper(II) complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide exhibit square pyramidal geometry. nih.gov

Table 2: Coordination Modes and Geometries of Related Pyridine-based Ligands

| Ligand | Metal Ion | Binding Mode | Coordination Geometry | Reference |

|---|---|---|---|---|

| 6-Methyl-2-pyridonate | Fe(II) | Bidentate (N,O-chelate) | Pseudo-octahedral | rsc.org |

| 2-(2-Aminoethyl)pyridine | Pb(II) | Bridging | Octahedral | biointerfaceresearch.com |

| 4-(2-Aminoethyl)pyridine | Zn(II)/Ni(II) | Bridging | Distorted Octahedral/Tetragonal | nih.gov |

| 4-Amino-2-hydroxy pyridine | Various | Bidentate (N,O-chelate) | Octahedral | researchgate.net |

Theoretical Studies of Metal-Ligand Interactions

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the electronic structure, bonding, and reactivity of metal complexes containing this compound and its analogs. These theoretical studies provide insights that complement experimental findings.

DFT calculations have been used to investigate the stability of different isomers and spin states of metal complexes. For iron(II) complexes with amino-pyridine ligands, gas-phase DFT computations at the M06-L level of theory suggested a high-spin iron(II) state, which was consistent with experimental magnetic susceptibility measurements. Current time information in Bangalore, IN. In another study on iron(II) complexes with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands, DFT calculations were used to reproduce the spin state properties and understand anomalies arising from intramolecular dispersion interactions.

The mechanism of catalytic reactions involving these complexes has also been a major focus of theoretical investigations. For the palladium-catalyzed C(sp³)–H activation of ketones, DFT studies revealed that 2-pyridone ligands play a crucial role in the dissociation of the trimeric palladium acetate (B1210297) precursor and accelerate the C–H bond activation step, which was identified as the rate-limiting step. acs.org Similarly, DFT calculations on manganese complexes with pyridinophane ligands have helped to understand the stabilization of high oxidation states that are relevant for oxidation reactions. acs.org

Furthermore, theoretical studies can predict the geometric and electronic properties of complexes. Geometric optimization of palladium(II) complexes with 2-hydrazinopyridine was performed at the DFT/B3LYP/SDD level, confirming a square planar geometry. biointerfaceresearch.com For a series of mixed-ligand copper(II) complexes, DFT studies revealed a linear relationship between the axial Cu–N bond length, the experimental Cu(II)/Cu(I) reduction potential, and the trigonality index of the five-coordinate complexes. rsc.org These calculations also showed how substituents on the co-ligands could tune the extent of the Jahn-Teller distortion at the copper(II) center. rsc.org

Potential in Catalysis or Material Science (e.g., Hybrid Materials)

The versatile coordination chemistry of this compound and its analogs makes them promising candidates for applications in both catalysis and material science.

In the field of catalysis, metal complexes of substituted pyridines have demonstrated significant activity in a range of organic transformations. Iron(II) complexes with amino-pyridine ligands have been shown to catalyze the atom transfer radical polymerization (ATRP) of styrene. Current time information in Bangalore, IN. The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity. Palladium complexes featuring 2-pyridone ligands are effective in promoting C–H activation reactions. acs.org Copper-based pyridine complexes have been investigated as catalysts for the electrochemical reduction of CO₂ to value-added C₂+ products. nih.gov Furthermore, iron-based metal-organic frameworks (MOFs) incorporating terpyridine ligands have been used as precatalysts for the hydroboration of alkynes. rsc.org

In material science, these ligands are attractive building blocks for the construction of coordination polymers and hybrid organic-inorganic materials with interesting properties. The ability of ligands like 4-(2-aminoethyl)pyridine to bridge metal centers allows for the formation of one-, two-, or three-dimensional networks. nih.gov A key application lies in the field of perovskite solar cells. The analog 2-(2-aminoethyl)pyridine has been used as a spacer cation in the formation of 2D/3D hybrid perovskites, which exhibit improved moisture stability compared to their 3D counterparts. biointerfaceresearch.com The resulting hybrid material, (2-AEP)₂PbI₄, has potential as a solar absorber. biointerfaceresearch.commdpi.com The arrangement of the organic cations in these materials can influence their electronic properties, with face-to-face π–π stacking potentially enhancing charge transport. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.